![molecular formula C11H9N5 B2402444 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 405224-27-3](/img/structure/B2402444.png)
5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine
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Overview
Description
“5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The IUPAC name for this compound is 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-c]pyridines, which includes “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine”, involves several steps . The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is described, and these compounds can be selectively elaborated along multiple growth vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
Molecular Structure Analysis
The molecular structure of “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is represented by the molecular formula C11H9N5 . The compound’s structure includes a pyrazole ring bound to a phenyl group .
Chemical Reactions Analysis
The chemical reactions involving “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .
Scientific Research Applications
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, which include “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine”, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Anti-inflammatory Agents
Pyridazin-3(2H)-ones, a class of compounds that includes “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine”, are known to have anti-inflammatory properties . They act by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .
Analgesic Drugs
In addition to their anti-inflammatory properties, these compounds are also used as analgesic drugs . They are used in the treatment of pain, especially when it is associated with inflammation .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolotriazines, which include “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine”, can act as metabolites and therefore they can be useful as antiviral and antitumor agents .
Synthesis of Energetic Ionic Compounds
The compound “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine” has been used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds . These compounds show good detonation performances and low sensitivities .
Synthesis of Fused Pyridinyl Azides
The synthetic strategy used for the synthesis of “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine” could be employed for the synthesis of fused pyridinyl azides . This highlights its importance in the field of heterocyclic chemistry .
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular Signal-Regulated Kinase (ERK) 1/2 . This kinase plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine acts as a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 . By inhibiting these kinases, the compound disrupts the MAPK/ERK signaling pathway, which can lead to changes in cellular processes .
Biochemical Pathways
The compound primarily affects the MAPK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound can potentially alter these processes, leading to downstream effects .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The inhibition of ERK1/2 by 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine can lead to changes in cellular processes regulated by the MAPK/ERK signaling pathway . These changes can potentially affect cell proliferation, differentiation, and survival .
Future Directions
The future directions for “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” could involve further exploration of its potential as a TRK inhibitor . Additionally, the compound’s utility in fragment-based drug discovery (FBDD) could be explored further, given its ability to be selectively elaborated along multiple growth vectors .
properties
IUPAC Name |
5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKZGGGSJDJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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